molecular formula C10H18N5O12P3 B1493635 Penciclovir triphosphate

Penciclovir triphosphate

Cat. No.: B1493635
M. Wt: 493.20 g/mol
InChI Key: KGSIOVLUJYQLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penciclovir triphosphate is an active antiviral compound derived from penciclovir, a guanosine analogue. It is primarily used in the treatment of herpesvirus infections, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), and varicella-zoster virus (VZV). This compound exhibits low toxicity and high selectivity, making it an effective treatment option for these viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penciclovir triphosphate is synthesized from penciclovir through a series of phosphorylation reactions. Initially, penciclovir is phosphorylated by viral thymidine kinase to form penciclovir monophosphate. This intermediate is then further phosphorylated by cellular kinases to produce penciclovir diphosphate and finally this compound .

Industrial Production Methods: The industrial production of this compound involves the use of high-speed homogenizing techniques to maintain small granularity of the raw material. Sodium dodecyl sulfate is added to solubilize and uniformly disperse the material. The aqueous phase material is then combined with the rest of the cream in an emulsification kettle to avoid water-oil separation .

Chemical Reactions Analysis

Types of Reactions: Penciclovir triphosphate primarily undergoes phosphorylation reactions. The initial phosphorylation is catalyzed by viral thymidine kinase, followed by further phosphorylation by cellular kinases .

Common Reagents and Conditions:

    Reagents: Viral thymidine kinase, cellular kinases

    Conditions: Physiological conditions within virally infected cells

Major Products Formed:

  • Penciclovir monophosphate
  • Penciclovir diphosphate
  • This compound

Scientific Research Applications

Penciclovir triphosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Penciclovir triphosphate exerts its antiviral effects by inhibiting viral DNA polymerase. The compound is inactive in its initial form and requires phosphorylation to become active. Viral thymidine kinase phosphorylates penciclovir to penciclovir monophosphate, which is then further phosphorylated by cellular kinases to form this compound. The active triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, thereby inhibiting viral DNA synthesis and replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18N5O12P3

Molecular Weight

493.20 g/mol

IUPAC Name

[[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18N5O12P3/c11-10-13-8-7(9(17)14-10)12-5-15(8)2-1-6(3-16)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h5-6,16H,1-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)

InChI Key

KGSIOVLUJYQLKR-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N

Synonyms

penciclovir triphosphate

Origin of Product

United States

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